molecular formula C22H21N3O5 B10920704 N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920704
M. Wt: 407.4 g/mol
InChI Key: PZSZMQMPPLVJBN-UHFFFAOYSA-N
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Description

N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a methylisoxazolo[5,4-b]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Dimethoxyphenyl Group: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired dimethoxyphenyl group.

    Construction of the Furan Ring: The furan ring is synthesized through a series of reactions involving furfural or other furan derivatives.

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate intermediates to form the isoxazolo[5,4-b]pyridine core.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl group, furan ring, and isoxazolo[5,4-b]pyridine core under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can occur at the isoxazolo[5,4-b]pyridine core and the carboxamide group.

    Substitution: Substitution reactions can take place at the dimethoxyphenyl group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the carboxamide group may yield corresponding amines.

Scientific Research Applications

N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    Mescaline: A compound with a similar dimethoxyphenyl group but different pharmacological properties.

    Furan-2-carboxamide Derivatives: Compounds with a furan ring and carboxamide group, exhibiting different chemical and biological properties.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N3O5/c1-12(14-7-8-18(27-3)19(10-14)28-4)23-21(26)15-11-16(17-6-5-9-29-17)24-22-20(15)13(2)25-30-22/h5-12H,1-4H3,(H,23,26)

InChI Key

PZSZMQMPPLVJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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